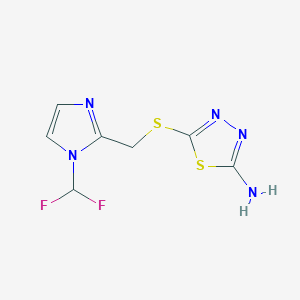
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazepanes and pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the diazepane intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the benzylated diazepane with a suitable chloropyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the diazepane ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding alcohols, ketones, or amines.
Aplicaciones Científicas De Investigación
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Studies: The compound can be used as a tool in biological studies to investigate the function of specific proteins or pathways.
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid methyl ester
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid ethyl ester
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is unique due to the presence of both the diazepane and pyrimidine rings in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the chlorine atom on the pyrimidine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially diverse applications.
Propiedades
Fórmula molecular |
C16H20ClN5 |
|---|---|
Peso molecular |
317.81 g/mol |
Nombre IUPAC |
4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClN5/c17-14-11-15(20-16(18)19-14)22-8-4-7-21(9-10-22)12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,18,19,20) |
Clave InChI |
RLQNSKOXBYSJIT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)


![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
